N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid
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Overview
Description
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid is a complex organic compound with the molecular formula C20H22N8O5 and a molecular weight of 454.44 g/mol . This compound is known for its significant role in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and treatment.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid include:
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another compound with structural similarities and used in similar therapeutic contexts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research and medicine.
Properties
Molecular Formula |
C20H22N8O5 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-15-16(21)26-20(22)27-17(15)24-11)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,24,26,27) |
InChI Key |
UUVPYTIBUIBXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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